molecular formula C22H32O4 B12422636 Iloprost-d4

Iloprost-d4

Cat. No.: B12422636
M. Wt: 364.5 g/mol
InChI Key: HIFJCPQKFCZDDL-KFJXZQTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iloprost-d4 is a deuterated form of iloprost, a synthetic analogue of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, primarily produced in the vascular endothelium. This compound is used as an internal standard for the quantification of iloprost in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iloprost-d4 involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: Iloprost-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to maintain the integrity of the iloprost structure .

Major Products Formed: The major products formed from the reactions involving this compound are typically deuterated analogues of iloprost. These products are used as standards in analytical applications to quantify the presence of iloprost in various samples .

Properties

Molecular Formula

C22H32O4

Molecular Weight

364.5 g/mol

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2

InChI Key

HIFJCPQKFCZDDL-KFJXZQTLSA-N

Isomeric SMILES

[2H]C([2H])(C/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O)C([2H])([2H])C(=O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Origin of Product

United States

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